Sorafenib metabolite M3 is a significant compound derived from the metabolism of sorafenib, an oral multikinase inhibitor primarily used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer. Sorafenib functions by inhibiting various kinases involved in tumor growth and angiogenesis, thereby preventing the progression of cancerous cells. The metabolic pathways of sorafenib lead to several metabolites, including M3, which are important for understanding the drug's pharmacokinetics and pharmacodynamics.
Sorafenib is marketed under the brand name Nexavar by Bayer and is administered in tablet form. It is absorbed in the gastrointestinal tract and metabolized mainly in the liver by cytochrome P450 enzymes, particularly CYP3A4 and UDP-glucuronosyltransferase 1A9. The presence of sorafenib metabolite M3 has been identified through various studies focusing on drug metabolism and pharmacokinetics .
Sorafenib belongs to the class of antineoplastic agents, specifically targeting several receptor tyrosine kinases. Metabolite M3 can be classified as a phase I metabolite resulting from oxidative metabolism. Its formation is part of a broader metabolic pathway that includes other metabolites such as M1 and sorafenib N-oxide .
The synthesis of sorafenib metabolite M3 involves the metabolic conversion of sorafenib through enzymatic reactions primarily mediated by cytochrome P450 enzymes. The specific pathway leading to M3 involves the oxidation of sorafenib to form sorafenib N-oxide, which subsequently undergoes further transformations to yield M3.
The detailed synthesis pathway includes:
The molecular structure of sorafenib metabolite M3 has been characterized through various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The structure typically features a modified side chain compared to the parent compound, reflecting its status as a metabolite.
M3's molecular formula is C_21H_22ClF_2N_4O_3S, and it has a molecular weight of approximately 452.94 g/mol. Detailed structural data can be obtained from spectral analyses that confirm its identity as a product of sorafenib metabolism.
The formation of sorafenib metabolite M3 involves several key reactions:
The kinetics of these reactions can be influenced by various factors including enzyme expression levels, substrate concentration, and the presence of inhibitors or inducers in the metabolic pathway .
Sorafenib metabolite M3 is a solid at room temperature with specific melting points reported between 199°C to 211°C depending on purity and formulation conditions.
M3 exhibits stability under physiological conditions but may undergo further reactions under extreme pH or temperature conditions. Its solubility properties are influenced by its chemical structure, affecting its bioavailability .
Sorafenib metabolite M3 serves as an important compound in pharmacological studies aimed at understanding drug metabolism and resistance mechanisms in cancer therapy. Research into this metabolite can help elucidate the metabolic pathways that influence drug efficacy and safety profiles in patients undergoing treatment with sorafenib . Additionally, understanding metabolites like M3 can aid in developing strategies to overcome resistance observed in certain cancer types.
Sorafenib metabolite M3 (CAS No. 1380310-94-0), chemically designated as 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide, is a hydroxylated derivative of the parent tyrosine kinase inhibitor sorafenib. Its molecular formula is C₂₁H₁₆ClF₃N₄O₄, with a monoisotopic mass of 480.08122 Da [6]. The core structure retains the bi-aryl urea scaffold of sorafenib but features a hydroxymethyl (-CH₂OH) group replacing the methyl moiety on the pyridine-2-carboxamide segment (Figure 1) [6] [7]. This modification arises from enzymatic oxidation of the parent compound’s N-methyl group. In pharmacological contexts, M3 is also referenced as BAY-721973, reflecting its discovery lineage from Bayer’s drug development programs [6].
Table 1: Structural Identifiers of Sorafenib Metabolite M3
Property | Descriptor |
---|---|
Systematic IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |
Molecular Formula | C₂₁H₁₆ClF₃N₄O₄ |
Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO |
CAS Registry Number | 1380310-94-0 |
Alternative Codes | BAY-721973; UNII-83F1Z938Q0 |
M3 is generated primarily through CYP3A4-mediated N-methylhydroxylation, a Phase I metabolic reaction. This cytochrome P450 enzyme catalyzes the insertion of a hydroxyl group into the methyl substituent on the carboxamide nitrogen of sorafenib. Studies using human hepatic microsomes and cDNA-expressed CYP isoforms confirm CYP3A4 as the dominant catalyst, exhibiting ~20-fold greater activity than CYP3A5 [3]. Kinetic analyses reveal this oxidation occurs with low micromolar affinity (Km ~15–30 µM), consistent with sorafenib’s lipophilic nature [1] [3]. Crucially, liver impairment significantly alters this process: research comparing tumor vs. non-tumor hepatic microsomes from HCC patients shows a 25-fold reduction in maximal velocity (Vmax) for sorafenib oxidation due to downregulated CYP3A4 expression [1]. This metabolic disruption explains interpatient variability in M3 exposure.
Table 2: Enzymatic Kinetics of M3 Formation
Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Healthy Liver Microsomes | 25.8 ± 4.2 | 318 ± 42 | 12.3 |
HCC Tumor Microsomes | 28.3 ± 5.1 | 12.7 ± 3.1* | 0.45* |
cDNA-Expressed CYP3A4 | 18.9 ± 2.7 | 405 ± 58 | 21.4 |
Data adapted from [1] [3]; *denotes significant decrease (p<0.01) vs. healthy tissue
Following initial hydroxylation, M3 may undergo further biotransformation via UGT1A9-mediated glucuronidation. Though less characterized than the parent drug’s glucuronidation (which clears ~15% of sorafenib dose), in vitro evidence confirms M3 serves as a substrate for UGT1A9 [1] [2]. This Phase II reaction conjugates glucuronic acid to the hydroxymethyl group, yielding a polar, excretable glucuronide (tentatively designated M3-gluc). Notably, hepatic UGT1A9 activity is impaired in cirrhosis and HCC, mirroring CYP3A4 downregulation. Pooled tumor microsomes exhibit a 2-fold decrease in Vmax for sorafenib glucuronidation compared to non-tumor tissue [1]. While sulfation pathways remain unexplored for M3, its phenolic structure suggests potential sulfotransferase (SULT) involvement.
Metabolite M3 shares sorafenib’s low aqueous solubility (<1 µg/mL), attributable to its hydrophobic trifluoromethylphenyl and chlorophenyl rings [6] [7]. However, the hydroxymethyl group introduces enhanced polarity relative to the parent drug, evidenced by a lower calculated partition coefficient (XLogP3 = 3.5 vs. sorafenib’s 4.5) [6] [10]. This polar shift facilitates urinary excretion, aligning with data showing ~19% of sorafenib dose elimination via urine as metabolites [7]. M3 is stable at -20°C but degrades under basic conditions due to urea bond lability. Its spectral profile includes characteristic IR absorptions at 1670 cm⁻¹ (amide C=O), 1590 cm⁻¹ (aryl C=C), and 3350 cm⁻¹ (O-H stretch) [6].
Table 3: Key Physicochemical Parameters of Sorafenib M3
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 480.82 g/mol | Monoisotopic mass [6] |
XLogP3 | 3.5 | Computational [6] |
Hydrogen Bond Donors | 3 (two urea NH, one OH) | Structural analysis [6] |
Hydrogen Bond Acceptors | 8 (carbonyl O, ether O, OH, triazole N) | Structural analysis [6] |
Solubility in Water | <0.1 µg/mL (insoluble) | Experimental [6] |
Solubility in DMSO | >50 mg/mL | Experimental [6] |
Melting Point | Not determined (decomposes >200°C) | Thermal analysis [6] |
Table 4: Characteristics of Major Sorafenib Metabolites
Metabolite | Structure | Primary Enzyme | Molecular Weight (g/mol) | Relative Plasma Exposure | Bioactivity |
---|---|---|---|---|---|
Sorafenib | Parent compound | - | 464.83 | 70–85% | Potent multi-kinase inhibitor |
M2 (N-oxide) | Pyridine N-oxidation | CYP3A4 | 480.82 | 9–16% | Similar to parent |
M3 (N-hydroxymethyl) | N-methylhydroxylation | CYP3A4 | 480.82 | <5%* | Undetermined |
M4 (N-desmethyl) | N-demethylation | CYP3A4 | 450.80 | Trace | Reduced activity |
M7 (glucuronide) | Parent glucuronidation | UGT1A9 | 641.02 | Variable | Likely inactive |
Data synthesized from [1] [2] [6]; *M3 plasma levels not routinely quantified but inferred from excretion studies
The formation of M3 exemplifies how liver pathology modulates metabolite generation. Impaired CYP3A4 function in HCC reduces M3 production, potentially elevating parent drug exposure and toxicity risks [1]. Furthermore, polymorphisms in CYP3A4 genes (e.g., CYP3A4∗22) or drug interactions (e.g., with CYP3A4 inducers like rifampin) may alter M3 kinetics [8]. While M3’s intrinsic pharmacological activity remains unquantified, its structural similarity to sorafenib suggests possible target interactions. Future research should address whether M3 contributes to sorafenib’s efficacy or resistance phenotypes in tumors with intact metabolic pathways.
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